![molecular formula C15H13ClN4O4 B5549668 7-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5549668.png)

7-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound is not directly mentioned in the provided research. However, similar compounds, such as 7-(1,3-Dioxolan-2-ylmethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, have been synthesized through various chemical reactions involving multiple steps, including the formation of hydrogen bonds to create a three-dimensional network (Chen et al., 2007).

Molecular Structure Analysis

The structure of related compounds such as the title compound doxofylline, involves weakly hydrogen-bonded dimers linked by hydrogen bonds, forming a three-dimensional network. The detailed molecular structure is characterized by specific bond angles and distances which contribute to the compound's physical and chemical properties (Chen et al., 2007).

Chemical Reactions and Properties

Purine derivatives, similar to the target compound, undergo various chemical reactions, such as oxidation with m-chloroperoxybenzoic acid leading to specific oxide forms. These reactions reveal the compound's reactivity and interaction with other substances, showing regioselective oxidations based on the structure and existing functional groups (Itaya et al., 1996).

Physical Properties Analysis

The physical properties, including melting point, solubility, and crystal structure, of similar purine compounds have been studied to understand their behavior in different environments. While specific data for the exact compound is not available, studies on related structures provide insights into how such compounds might behave under various conditions.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity with other chemical groups, and photostability, are essential to understand the interactions and transformations the compound might undergo. Again, while specific data for "7-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione" is not available, research on related purine derivatives provides valuable insights into potential chemical behaviors and reactions (Itaya et al., 1996).

Scientific Research Applications

Receptor Affinity and Psychotropic Activity

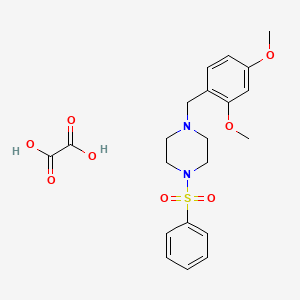

A study by Chłoń-Rzepa et al. (2013) discusses the design of new derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione as potential ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, showing potential psychotropic activity. The study highlights the modification of arylalkyl/allyl substituent in position 7 of purine-2,6-dione to design new 5-HT ligands with preserved π electron system and lower molecular weight, which could lead to antidepressant and anxiolytic-like activities.

Oxidation and Structural Elucidation

Research by Itaya et al. (1996) on the oxidation of N6-alkyladenines has contributed to the understanding of the structural changes and reactions of purine derivatives. The findings provide insights into the regioselective oxidations of adenine and N-substituted adenines, which are relevant for synthesizing and modifying purine compounds for various applications.

Crystal Structure Analysis

The study of crystal structures, as detailed by Chen et al. (2007) and others, helps in understanding the molecular interactions and stability of purine derivatives. The analysis of hydrogen bonding patterns and molecular conformations in these compounds aids in the rational design of new materials with desired properties.

Synthetic Pathways and Functionalization

Papers by Gobouri (2020) and Jakubkienė et al. (2012) explore the synthesis and functionalization of purine derivatives, demonstrating the chemical versatility and potential for creating compounds with specific biological or physicochemical properties.

Analgesic and Anti-inflammatory Properties

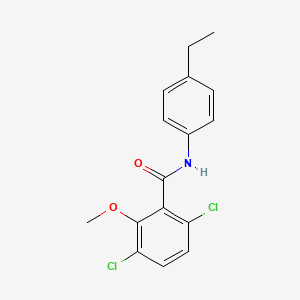

A study by Zygmunt et al. (2015) identifies new analgesic and anti-inflammatory agents among 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, showcasing the potential therapeutic applications of these compounds.

properties

IUPAC Name |

7-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN4O4/c1-18-13-12(14(21)19(2)15(18)22)20(6-17-13)5-8-3-10-11(4-9(8)16)24-7-23-10/h3-4,6H,5,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGJIAPZMBJXMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=CC4=C(C=C3Cl)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-chlorophenyl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5549593.png)

![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5549601.png)

![1-(2-chlorophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethanol](/img/structure/B5549613.png)

![N-{3-[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-3-oxopropyl}-N-methylmethanesulfonamide](/img/structure/B5549617.png)

![methyl 3-{[(2-ethoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5549627.png)

![1-ethyl-3-isobutyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5549641.png)

![1-(2-amino-2-oxoethyl)-N-{2-[4-(dimethylamino)phenyl]ethyl}-4-piperidinecarboxamide](/img/structure/B5549643.png)

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]chromane-3-carboxamide](/img/structure/B5549656.png)

![3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5549676.png)

![(3R*,4S*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5549680.png)